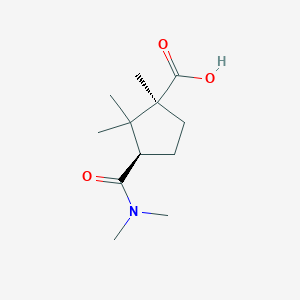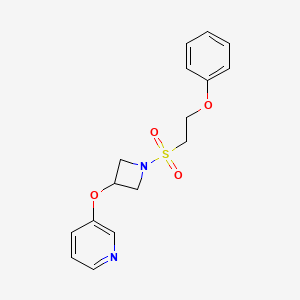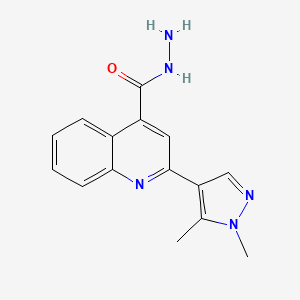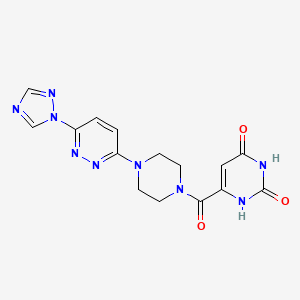
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, also known as DCTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCTA is a chiral compound, meaning it has two mirror-image forms, and the (1S,3R) isomer has been found to be more biologically active.
Mechanism of Action
The exact mechanism of action of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is not fully understood, but it is believed to act by binding to metal ions and disrupting their function. This can lead to the inhibition of various enzymes and biological processes, ultimately leading to the observed biological effects.
Biochemical and Physiological Effects:
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, as well as some viruses. In cancer cells, (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been found to induce apoptosis, or programmed cell death. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is its ability to form stable complexes with metal ions, making it useful for studying metal-dependent biological processes. However, its chiral nature can make it difficult to synthesize and purify, and its potential toxicity must be taken into account when conducting experiments.
Future Directions
There are several potential future directions for research involving (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid. One area of interest is the development of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid-based drug delivery systems, which could improve the efficacy and specificity of drugs. Another potential application is the use of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid in materials science, where it could be used to synthesize novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid and its potential uses in treating various diseases.
Synthesis Methods
The synthesis of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid involves the reaction of 1,2,2-trimethylcyclopentanone with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to form the carboxylic acid.
Scientific Research Applications
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. In medicinal chemistry, (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been found to exhibit antimicrobial, antiviral, and anticancer properties. It has also been studied as a potential drug delivery agent due to its ability to form stable complexes with metal ions.
properties
IUPAC Name |
(1S,3R)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2)8(9(14)13(4)5)6-7-12(11,3)10(15)16/h8H,6-7H2,1-5H3,(H,15,16)/t8-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCADQIRMKGJSHI-QPUJVOFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1(C)C)C(=O)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)
![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)

![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)
![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)
![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)
![N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2502397.png)
![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)
